![molecular formula C20H16BrClN2OS B2803671 5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide CAS No. 200959-88-2](/img/structure/B2803671.png)
5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide
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Overview
Description
5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that has a wide range of applications in various fields.
Scientific Research Applications
- Thiazoles have been explored as antimicrobial agents. For instance, sulfathiazole , a well-known antimicrobial drug, contains a thiazole ring. Research has focused on synthesizing novel thiazole derivatives with improved antimicrobial properties .
- Researchers have synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. Among these compounds, one demonstrated potent cytotoxic effects on prostate cancer cells .
Antimicrobial Activity
Antitumor and Cytotoxic Activity
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b]thiazole derivatives, have been found to have significant antimycobacterial activity . They are believed to target the Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
It’s known that imidazo[2,1-b]thiazole derivatives interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal function of the target and leading to the desired therapeutic effect.
Biochemical Pathways
Given the antimycobacterial activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Given the antimycobacterial activity of similar compounds, it can be inferred that the compound may lead to the death of mycobacterium tuberculosis cells .
properties
IUPAC Name |
(4-chlorophenyl)-(3,6-dimethyl-7-phenylimidazo[2,1-b][1,3]thiazol-7-ium-5-yl)methanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN2OS.BrH/c1-13-12-25-20-22(13)18(19(24)15-8-10-16(21)11-9-15)14(2)23(20)17-6-4-3-5-7-17;/h3-12H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTDCZPIBVSWMD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=[N+](C(=C(N12)C(=O)C3=CC=C(C=C3)Cl)C)C4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide |
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